molecular formula C15H14Cl2N2O2 B5565131 [4-(3,4-DICHLOROPHENYL)PIPERAZINO](2-FURYL)METHANONE

[4-(3,4-DICHLOROPHENYL)PIPERAZINO](2-FURYL)METHANONE

Cat. No.: B5565131
M. Wt: 325.2 g/mol
InChI Key: IJFQXYVETKXKCA-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a furan ring attached to a methanone group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3,4-dichlorophenylpiperazine with a furan-based methanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological targets.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE

Comparison: Compared to its analogs, 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in additional reactions and interactions, making this compound more versatile in various applications.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-12-4-3-11(10-13(12)17)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFQXYVETKXKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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